molecular formula C10H8Cl2O2 B019589 3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one CAS No. 103753-78-2

3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one

Cat. No. B019589
M. Wt: 231.07 g/mol
InChI Key: GATLSWXZDMNKKO-UHFFFAOYSA-N
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Patent
US07592345B2

Procedure details

A mixture of 30 g (137 mmol) (3,4-dichloro-phenyl)-acetic acid methyl ester (commercially available), 6.47 g (151 mmol) NaH (55%) and 35.8 g (171 mmol) 2-(2-bromo-ethoxy)-tetrahydro-pyran in 100 mL DMF was stirred at room temperature for 17 h. The mixture was evaporated to dryness and partitioned between water and ethyl acetate. The combined organic phases were washed with NaCl aq., dried with Na2SO4 and evaporated. The residue was treated with 400 mL 4N HCl in dioxane in 250 mL methanol and stirred for 16 h at room temperature. The mixture was evaporated to dryness and subjected to column chromatography on silica eluting with a gradient formed from ethyl acetate and heptane. The combined product fractions were evaporated to yield 18.5 g (58%) of the title compound as yellow oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
35.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1.[H-].[Na+].Br[CH2:17]COC1CCCCO1>CN(C=O)C>[Cl:12][C:7]1[CH:6]=[C:5]([CH:4]2[CH2:17][CH2:1][O:2][C:3]2=[O:13])[CH:10]=[CH:9][C:8]=1[Cl:11] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC(CC1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
6.47 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
35.8 g
Type
reactant
Smiles
BrCCOC1OCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with NaCl aq.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was treated with 400 mL 4N HCl in dioxane in 250 mL methanol
STIRRING
Type
STIRRING
Details
stirred for 16 h at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
formed from ethyl acetate and heptane
CUSTOM
Type
CUSTOM
Details
The combined product fractions were evaporated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1C(OCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.